molecular formula C23H15ClFNO3 B2471774 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide CAS No. 923243-89-4

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide

Cat. No.: B2471774
CAS No.: 923243-89-4
M. Wt: 407.83
InChI Key: ISVPILJMZPUDHG-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzofuran ring, a chlorobenzoyl group, and a fluorobenzamide moiety

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFNO3/c1-13-19-11-10-18(26-23(28)15-4-8-17(25)9-5-15)12-20(19)29-22(13)21(27)14-2-6-16(24)7-3-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVPILJMZPUDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the fluorobenzamide moiety is attached via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide
  • N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

Uniqueness

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. Its chemical formula is C19H16ClFNO2C_{19}H_{16}ClFNO_2, and it features both chlorobenzoyl and fluorobenzamide functional groups.

Research indicates that compounds similar to this compound often act through the modulation of specific protein kinases and other cellular pathways. These mechanisms may involve:

  • Inhibition of Protein Kinases : Compounds in this class can inhibit various protein kinases, which play critical roles in cell signaling pathways related to growth, proliferation, and apoptosis.
  • Interaction with Estrogen Receptors : Some studies suggest that benzofuran derivatives may exhibit activity against estrogen receptors, making them potential candidates for treating hormone-dependent cancers.

Anticancer Activity

A series of in vitro studies have been conducted to evaluate the anticancer potential of this compound. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism
MCF-7 (ER-positive)15.9Estrogen receptor modulation
T47D (ER-positive)8.7Estrogen receptor modulation
MDA-MB-231 (ER-negative)20.5Induction of apoptosis

These results indicate that this compound exhibits significant cytotoxicity against breast cancer cell lines, particularly those that are estrogen receptor-positive.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit steroid sulfatase (STS), an enzyme implicated in the metabolism of steroid hormones. The following table presents findings from enzymatic assays:

Compound IC50 (µM) Reference Compound
This compound0.18Coumarin-7-O-sulfamate (1.38)

This data suggests that the compound is a potent inhibitor of STS, potentially providing therapeutic benefits in hormone-sensitive cancers.

Study 1: Efficacy Against Breast Cancer

A notable study assessed the efficacy of this compound in a xenograft model of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to controls, indicating its potential as a therapeutic agent.

Study 2: Mechanistic Insights

Another investigation utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in cancer progression. The results highlighted key amino acid residues that facilitate strong binding affinity, supporting the observed biological activity.

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